3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione

Aldose reductase inhibition Diabetic complications Structure–activity relationship

3,4-Dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione (CAS 76311-49-4) is a synthetic spiro-oxazolidinedione characterized by a tetrahydronaphthalene ring spiro-fused at the 1-position to an oxazolidine-2,4-dione heterocycle (IUPAC: spiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2,4-dione; molecular formula C12H11NO3; molecular weight 217.22 g/mol). This compound belongs to a broader class of non-hydantoin spiro-oxazolidinediones originally developed as aldose reductase inhibitors (ARIs) for the treatment of chronic diabetic complications.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 76311-49-4
Cat. No. B2754920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione
CAS76311-49-4
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3(C1)C(=O)NC(=O)O3
InChIInChI=1S/C12H11NO3/c14-10-12(16-11(15)13-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,13,14,15)
InChIKeySOKLCOPCKATUMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione (CAS 76311-49-4): Structural Baseline and Procurement-Relevant Identity


3,4-Dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione (CAS 76311-49-4) is a synthetic spiro-oxazolidinedione characterized by a tetrahydronaphthalene ring spiro-fused at the 1-position to an oxazolidine-2,4-dione heterocycle (IUPAC: spiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2,4-dione; molecular formula C12H11NO3; molecular weight 217.22 g/mol) . This compound belongs to a broader class of non-hydantoin spiro-oxazolidinediones originally developed as aldose reductase inhibitors (ARIs) for the treatment of chronic diabetic complications [1]. Commercially available from multiple vendors at ≥95% purity, this compound serves as a key research intermediate and a structurally distinct scaffold for medicinal chemistry optimization, particularly as an alternative to spiro-hydantoin-based ARIs .

Why Spiro-Oxazolidinediones Cannot Be Interchanged: Structural and Pharmacological Basis for Differentiated Selection of 76311-49-4


Spiro-oxazolidinediones share a common heterocyclic core, yet subtle variations in the carbocyclic ring size, spiro-junction position, and substitution pattern profoundly alter aldose reductase inhibitory potency, in vivo efficacy, and pharmacokinetic profile. The seminal Pfizer study by Schnur et al. (1982) established that the spiro-oxazolidinedione class exhibits a steep structure–activity relationship (SAR): unsubstituted chroman and thiochroman derivatives achieved IC50 values in the 10⁻⁶–10⁻⁷ M range and robust in vivo sorbitol reduction, whereas the unsubstituted tetrahydronaphthalene (tetralin) analog (compound 19) showed markedly weaker activity (IC50 ~10⁻⁵ M; in vivo ED50 >25 mg/kg with only 22% sorbitol reduction) [1]. This demonstrates that carbocyclic ring architecture is a critical potency determinant, and that direct substitution of one spiro-oxazolidinedione scaffold for another—without empirical validation—carries a high risk of divergent biological outcomes. Furthermore, the regioisomeric connectivity at the spiro center (e.g., naphthalene-1-spiro vs. naphthalene-2-spiro) introduces additional conformational and electronic perturbations that remain experimentally uncharacterized, precluding generic interchangeability assumptions [2].

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione (76311-49-4) vs. Closest Comparators


Aldose Reductase Inhibitory Potency of the Naphthalene Spiro-Oxazolidinedione Scaffold vs. Spiro-Hydantoins

The unsubstituted tetrahydronaphthalene spiro-oxazolidinedione scaffold—the direct structural predecessor of 76311-49-4—exhibits an in vitro IC50 of 10⁻⁵ M (10 µM) against partially purified calf lens aldose reductase, as reported in the foundational Schnur et al. (1982) study (compound 19; tetralin derivative) [1]. In contrast, the optimized spiro-hydantoin sorbinil (CP-45,634) achieves IC50 values in the 10⁻⁷–10⁻⁸ M range against the same enzyme preparation, representing an approximately 100- to 1000-fold potency advantage for the hydantoin class [2]. The spiro-oxazolidinedione scaffold thus occupies a distinct potency niche: it offers a non-hydantoin pharmacophore that circumvents the hypersensitivity reactions associated with hydantoin-based ARIs (e.g., sorbinil), providing a structurally differentiated starting point for further optimization [2][3].

Aldose reductase inhibition Diabetic complications Structure–activity relationship

In Vivo Sorbitol-Lowering Efficacy of the Tetrahydronaphthalene Scaffold Compared to Chroman-Derived Spiro-Oxazolidinediones

In the streptozotocin-induced diabetic rat sciatic nerve model, the unsubstituted tetrahydronaphthalene spiro-oxazolidinedione (compound 19) required an oral dose exceeding 25 mg/kg (t.i.d.) to achieve a 50% reduction in sorbitol accumulation, and produced only 22% reduction at the tested dose [1]. By comparison, the 6-chloro-substituted chroman spiro-oxazolidinedione (compound 21) achieved an ED50 of 1.5–2.5 mg/kg with 28% sorbitol reduction at >1.5 mg/kg, and the 6,8-dichloro congener (compound 23) achieved ED50 1.5–2.5 mg/kg with 44% reduction [1]. This represents a >10-fold difference in in vivo potency between the naphthalene and chroman scaffolds, underscoring the critical impact of carbocyclic ring architecture on pharmacodynamic outcomes [1][2].

In vivo efficacy Sorbitol accumulation Diabetic neuropathy model

Regioisomeric Differentiation: Naphthalene-1-spiro vs. Naphthalene-2-spiro Connectivity as an Unexplored SAR Dimension

76311-49-4 bears the spiro junction at the naphthalene 1-position (IUPAC: spiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2,4-dione), creating a distinct spatial orientation of the oxazolidinedione ring relative to the aromatic system . The literature-described analog—1',2',3',4'-tetrahydro-spiro[oxazolidine(5,1')naphthalene]-2,4-dione—possesses spiro connectivity at what is effectively the naphthalene 2-position (or alternatively named as the 1'-position of the tetralin system), representing a regioisomeric relationship [1][2]. In the broader spiro-oxazolidinedione SAR, the spiro junction position determines the dihedral angle between the carbocyclic and heterocyclic rings, which in turn modulates the presentation of hydrogen-bond donor/acceptor pharmacophoric elements (the oxazolidinedione NH and carbonyls) to the aldose reductase active site [2]. Currently, no published head-to-head comparison of these two naphthalene regioisomers exists, making 76311-49-4 a uniquely valuable probe for interrogating regioisomer-dependent SAR.

Regioisomerism Spiro junction position Conformational analysis

Synthetic Accessibility and Purity Benchmarking vs. Halogenated Spiro-Oxazolidinediones

76311-49-4 is commercially available at ≥95% purity from multiple suppliers, including Bidepharm (catalog BD01010580) and CymitQuimica, with batch-specific quality control documentation (NMR, HPLC, GC) provided . By comparison, the halogen-substituted spiro-oxazolidinediones (e.g., 6-chloro and 6,8-dichloro chroman derivatives) that demonstrate superior potency were synthesized via multi-step routes requiring phosgene or 1,1'-carbonyldiimidazole, with reported yields ranging from 22–79% depending on the substitution pattern [1]. The unsubstituted naphthalene scaffold is synthetically more accessible owing to the commercial availability of α-tetralone as a starting material and the absence of halogenation steps, translating to lower procurement cost and shorter lead times for analog synthesis programs [1][2].

Synthetic feasibility Purity Commercial availability

Non-Hydantoin Pharmacophore Differentiation: Avoidance of Hydantoin-Associated Hypersensitivity

Spiro-hydantoin aldose reductase inhibitors, including sorbinil, were clinically investigated but ultimately discontinued due to hypersensitivity reactions (rash, fever, lymphadenopathy) occurring in approximately 10% of treated patients [1][2]. The spiro-oxazolidinedione scaffold represented by 76311-49-4 replaces the hydantoin ring (a cyclic ureide) with an oxazolidine-2,4-dione ring, altering the heterocyclic core while retaining the spiro architecture essential for aldose reductase binding [3]. The Schnur et al. (1982) study explicitly positioned spiro-oxazolidinediones as "one example of non-hydantoin aldose reductase inhibitors," motivated by the need to circumvent hydantoin-related toxicities [3]. While direct immunotoxicity comparison data between the naphthalene spiro-oxazolidinedione and sorbinil are not available in the public domain, the structural divergence in the heterocyclic pharmacophore provides a mechanistic rationale for differentiated safety profiling [2].

Drug safety Hypersensitivity Pharmacophore scaffolding

Chemical Stability and Intermediate Utility vs. Ring-Opened Degradation Products

The oxazolidine-2,4-dione ring in 76311-49-4 is susceptible to hydrolytic ring-opening under basic conditions, yielding the corresponding α-hydroxy amide, as documented in the mechanistic studies by Schnur et al. where imidate intermediates (α-hydroxyimidates) were converted to oxazolidinediones via phosgene cyclization and could be reverted via aqueous base treatment [1]. This property is both a stability consideration for storage (recommended anhydrous conditions, inert atmosphere) and a synthetic advantage: the compound can serve as a protected form of the α-hydroxy acid or amide intermediate, enabling late-stage diversification [1][2]. By comparison, spiro-hydantoins exhibit greater hydrolytic stability due to the C–N bond at the 3-position, making the oxazolidinedione scaffold uniquely suited as a traceless protecting group strategy in multi-step syntheses [3].

Chemical stability Synthetic intermediate Drug impurity profiling

Procurement-Driven Application Scenarios for 3,4-Dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione (76311-49-4)


Medicinal Chemistry: Non-Hydantoin Aldose Reductase Inhibitor Lead Optimization

76311-49-4 serves as a starting scaffold for aldose reductase inhibitor programs seeking to avoid hydantoin-associated hypersensitivity. Based on the established baseline IC50 of ~10 µM for the naphthalene scaffold, researchers can systematically introduce substituents (halogens at the 6- or 7-position of the tetrahydronaphthalene ring, or modifications to the oxazolidinedione nitrogen) to improve potency toward the 10⁻⁷–10⁻⁸ M range achieved by optimized spiro-hydantoins, while maintaining the differentiated non-hydantoin pharmacophore [1][2].

Regioisomeric SAR Exploration: Probing Spiro Junction Position Effects

As the only commercially available naphthalene-1-spiro-oxazolidinedione regioisomer, 76311-49-4 enables direct head-to-head comparison with the literature-characterized naphthalene-2-spiro (or tetralin-1'-spiro) analog. Parallel SAR studies can quantify the impact of spiro junction position on aldose reductase binding affinity, in vivo sorbitol reduction, and pharmacokinetic parameters, potentially unlocking intellectual property in an underexplored regioisomeric space [3].

Synthetic Methodology Development: Spirocyclization and Late-Stage Diversification

The compound is an ideal substrate for developing novel spirocyclization methodologies, given its well-characterized synthetic route from α-tetralone via α-hydroxyimidate intermediates. Its hydrolytic lability under mild basic conditions also makes it a practical model system for studying traceless protecting group strategies, where the oxazolidinedione ring can be unmasked to release α-hydroxy amide or α-hydroxy acid functionality for further elaboration [1].

Pharmaceutical Impurity Reference Standard and Analytical Method Development

With its commercial availability at ≥95% purity and batch-specific QC documentation (NMR, HPLC, GC), 76311-49-4 can be deployed as a reference standard for impurity profiling in pharmaceutical development programs involving spiro-oxazolidinedione drug candidates. Its distinct retention time and spectral signatures facilitate the development and validation of HPLC and LC-MS methods for detecting and quantifying related substances in drug substance and drug product batches [4].

Quote Request

Request a Quote for 3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.